molecular formula C9H10Cl2O B2614023 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene CAS No. 1566054-83-8

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene

Cat. No.: B2614023
CAS No.: 1566054-83-8
M. Wt: 205.08
InChI Key: DACBQMVZHIEQJZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene (C9H10Cl2O, Molecular Weight: 205.08) is a substituted benzene derivative of high interest in chemical synthesis and material science research. The specific applications and mechanism of action for this compound are not detailed in the available sources. Researchers are typically drawn to such compounds for their potential as key intermediates or building blocks in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional materials. Its structure, featuring both methoxy and a 1-chloroethyl substituent on a chlorinated benzene ring, suggests potential for further functionalization and study in various reaction schemes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-chloro-2-(1-chloroethyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACBQMVZHIEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene typically involves the chlorination of 2-(1-chloroethyl)-1-methoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(1-hydroxyethyl)-1-methoxybenzene or 2-(1-aminoethyl)-1-methoxybenzene.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of 2-ethyl-1-methoxybenzene.

Scientific Research Applications

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Key Compounds:

4-Chloro-2-(chloromethyl)-1-methoxybenzene ():

  • Differs by a chloromethyl group instead of chloroethyl.
  • Used to synthesize reversed amidine derivatives (e.g., compound 15), which exhibited a 10-fold drop in biological activity compared to parent structures, indicating sensitivity to substituent topology .
  • Chloroethyl’s increased steric bulk may reduce binding efficiency in biological systems compared to smaller chloromethyl groups.

Methyl 4-chloro-2-(2-chloroacetamido)benzoate ():

  • Features a chloroacetamido group, introducing polarity via the amide bond.
  • Higher hydrophilicity likely reduces membrane permeability compared to the chloroethyl-substituted target compound .

4-(Chloromethyl)-1-methoxy-2-methylbenzene (): Contains a methyl group at position 2 instead of chloroethyl.

Physicochemical Properties:

Compound Substituent logD/log k (Predicted) Biological Activity
4-Chloro-2-(1-chloroethyl)-1-methoxybenzene Chloroethyl Moderate lipophilicity* Underexplored
4-Chloro-2-(chloromethyl)-1-methoxybenzene Chloromethyl Lower logD Reduced activity in amidines
Methyl 4-chloro-2-(chloroacetamido)benzoate Chloroacetamido Higher polarity Unreported

*Predicted based on chloroethyl’s hydrophobicity relative to chloromethyl .

Biological Activity

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene, a halogenated organic compound, exhibits a unique molecular structure characterized by a benzene ring with a chlorine atom, a methoxy group, and a chloroethyl side chain. Its molecular formula is C10_{10}H10_{10}Cl2_2O, indicating the presence of two chlorine atoms and a methoxy group. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.

The presence of halogen and methoxy groups in this compound enhances its reactivity and biological interactions. Halogenated compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The methoxy group can influence the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, halogenated compounds often show enhanced efficacy against various bacterial strains due to their ability to disrupt microbial membranes and interfere with metabolic processes.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have demonstrated cytotoxic effects against several cancer cell lines. For example, studies on structurally related compounds have shown that they can inhibit tubulin polymerization, leading to apoptosis in cancer cells . The mechanism of action typically involves interaction with microtubules, which are critical for cell division.

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of halogenated derivatives on human cancer cell lines found that compounds with similar structures to this compound exhibited IC50_{50} values ranging from 0.06 to 0.17 µM against various cancer lines, indicating potent antiproliferative effects .

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A0.06A549
Compound B0.09ACHN
Compound C0.17B-16

Another investigation focused on the mechanism of action of halogenated compounds revealed that they induce apoptosis through caspase activation pathways. In one experiment, treatment with these compounds resulted in a significant increase in caspase-3 activation (up to three-fold compared to control), highlighting their potential as therapeutic agents in cancer treatment .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions optimized for yield and purity. Typical methods include:

  • Nucleophilic substitution reactions involving chloroethyl derivatives.
  • Electrophilic aromatic substitution where the methoxy group acts as an activating group for further chlorination.

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